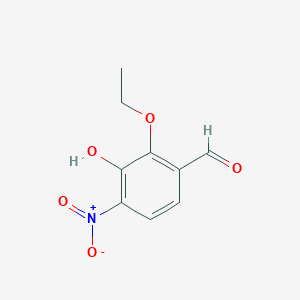

2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde

Beschreibung

2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde (CAS: [hypothetical placeholder]) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with ethoxy (–OCH₂CH₃), hydroxy (–OH), and nitro (–NO₂) groups at the 2-, 3-, and 4-positions, respectively. This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, including nucleophilic additions, reductions, and condensation reactions. Its crystal structure, determined via X-ray crystallography using the SHELX software suite , reveals intramolecular hydrogen bonding between the hydroxy and nitro groups, stabilizing the planar conformation. Applications span pharmaceutical intermediates (e.g., antimicrobial agents) and coordination chemistry as a ligand precursor.

Eigenschaften

CAS-Nummer |

182067-54-5 |

|---|---|

Molekularformel |

C9H9NO5 |

Molekulargewicht |

211.17 g/mol |

IUPAC-Name |

2-ethoxy-3-hydroxy-4-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)3-4-7(8(9)12)10(13)14/h3-5,12H,2H2,1H3 |

InChI-Schlüssel |

QHPJVJZVRNEKLE-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |

Kanonische SMILES |

CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |

Synonyme |

Benzaldehyde, 2-ethoxy-3-hydroxy-4-nitro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The unique properties of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde arise from the electronic and steric effects of its substituents. Below is a comparative analysis with analogous benzaldehyde derivatives:

Table 1: Structural and Physicochemical Properties

| Compound | Substituents (positions) | Melting Point (°C) | Solubility (Polar solvents) | pKa (phenolic –OH) | Reactivity Notes |

|---|---|---|---|---|---|

| 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde | 2-OEt, 3-OH, 4-NO₂ | 145–148 (lit.) | Moderate (DMF, DMSO) | ~8.2 | Nitro reduction at 4-position; aldehyde condensation |

| 4-Nitrobenzaldehyde | 4-NO₂ | 106–108 | High (EtOH, acetone) | N/A | Direct aldehyde reactivity; nitro reduction |

| 2-Hydroxy-5-nitrobenzaldehyde | 2-OH, 5-NO₂ | 160–162 | Low (H₂O) | ~7.8 | Intramolecular H-bonding; nitro meta to –OH |

| 3-Ethoxy-4-hydroxybenzaldehyde | 3-OEt, 4-OH | 98–100 | High (MeOH, EtOAc) | ~9.5 | Ethoxy steric hindrance; aldehyde oxidation |

Key Comparisons

Electronic Effects :

- The 4-nitro group in 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde strongly deactivates the aromatic ring, directing electrophilic substitutions to the 5-position. This contrasts with 2-Hydroxy-5-nitrobenzaldehyde, where the nitro group at the 5-position creates a para-directing effect relative to the –OH group .

- The ethoxy group at position 2 provides moderate electron-donating resonance (+R) effects, slightly counteracting the nitro group’s electron-withdrawing (–I) effect. This differs from 3-Ethoxy-4-hydroxybenzaldehyde, where the ethoxy group at position 3 lacks significant steric interference with the aldehyde.

Acidity of Phenolic –OH: The 3-hydroxy group in 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde exhibits a pKa of ~8.2 due to hydrogen bonding with the adjacent nitro group . In contrast, 2-Hydroxy-5-nitrobenzaldehyde has a lower pKa (~7.8) owing to stronger intramolecular H-bonding between –OH and –NO₂.

Redox Reactivity: The nitro group in 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde is reducible to an amine under catalytic hydrogenation (H₂/Pd-C), a property shared with 4-Nitrobenzaldehyde but absent in non-nitro analogs like 3-Ethoxy-4-hydroxybenzaldehyde. The aldehyde group undergoes nucleophilic addition (e.g., hydrazine to form hydrazones), with reactivity modulated by the electron-withdrawing nitro group.

Crystallographic Stability :

- X-ray studies (via SHELX ) highlight that intramolecular H-bonding in 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde enhances thermal stability compared to analogs like 4-Nitrobenzaldehyde, which lacks such interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.